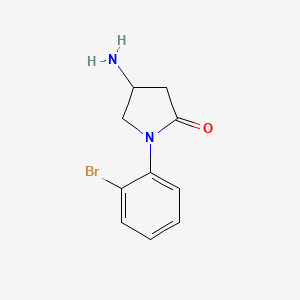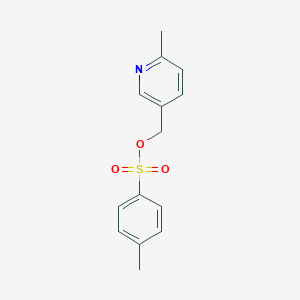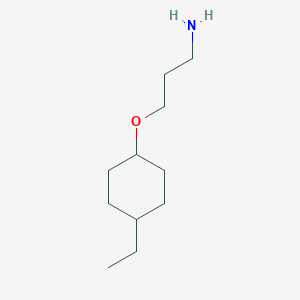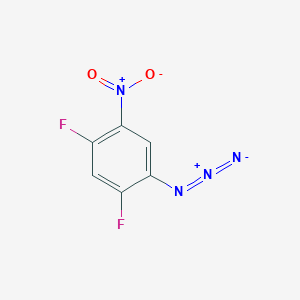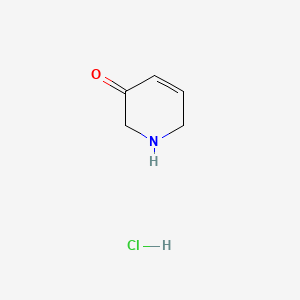
1,2,3,6-Tetrahydropyridin-3-onehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse biological activities and applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of 3-pyridone using sodium borohydride in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of pyridine derivatives under controlled conditions. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetrahydropyridin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetrahydropyridin-3-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in neuroprotection and as a dopaminergic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,6-tetrahydropyridin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In dopaminergic neurons, it may influence neurotransmitter levels and signaling pathways, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4-Tetrahydropyridine
- 2,3,4,5-Tetrahydropyridine
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Uniqueness
1,2,3,6-Tetrahydropyridin-3-onehydrochloride is unique due to its specific structural features and reactivity. Unlike other tetrahydropyridine derivatives, it has a distinct set of chemical and biological properties that make it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
2,6-dihydro-1H-pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-1-3-6-4-5;/h1-2,6H,3-4H2;1H |
InChI-Schlüssel |
USPJGFHPVCUURL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(=O)CN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
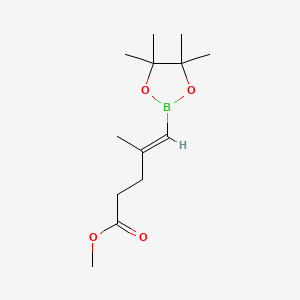

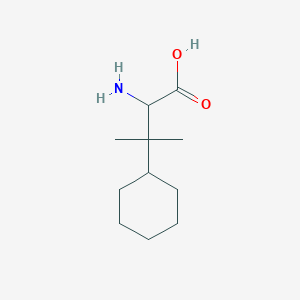


![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
